A Technical Guide to Runtevaciguat (BI 685509): A Novel Soluble Guanylate Cyclase Activator for Pulmonary Hypertension
A Technical Guide to Runtevaciguat (BI 685509): A Novel Soluble Guanylate Cyclase Activator for Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated mean pulmonary arterial pressure (mPAP), leading to right ventricular failure and death.[1][2] A key signaling pathway implicated in the pathophysiology of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[3] Endothelial dysfunction in PH leads to impaired NO production, and oxidative stress can render the sGC enzyme insensitive to NO by oxidizing its heme moiety.[3][4]
Traditional therapies, such as sGC stimulators (e.g., Riociguat), target the reduced, NO-sensitive form of sGC. However, a new class of compounds, sGC activators, has emerged to target the oxidized, heme-free, NO-insensitive sGC, which is prevalent in disease states with high oxidative stress. Runtevaciguat (BI 685509) is a novel, potent, and orally bioavailable sGC activator being investigated for its therapeutic potential in conditions marked by impaired NO-sGC-cGMP signaling. This guide provides an in-depth technical overview of Runtevaciguat, focusing on its mechanism, preclinical data, and clinical development.
Mechanism of Action
Runtevaciguat exerts its therapeutic effect by directly activating sGC, independent of the heme moiety. In conditions of oxidative stress, the ferrous (Fe2+) heme in sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme unresponsive to endogenous NO. sGC stimulators like Riociguat require the presence of the reduced heme group to function effectively and act synergistically with NO. In contrast, sGC activators like Runtevaciguat bind to a different allosteric site and can activate the heme-free enzyme, thereby restoring cGMP production in a diseased environment where NO signaling is compromised. This distinct mechanism offers a potential advantage in treating diseases characterized by high oxidative stress.
Preclinical Evidence
In Vitro Characterization
Runtevaciguat has been characterized in various in vitro assays to determine its potency and mechanism. Studies show that in the presence of the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which renders sGC NO-insensitive, Runtevaciguat effectively increases cGMP production.
| Assay Type | Species | Condition | Parameter | Value |
| cGMP Production | Human | Platelet-Rich Plasma + ODQ | EC₅₀ | 467 nM |
| cGMP Production | Rat | Platelet-Rich Plasma + ODQ | EC₅₀ | 304 nM |
Table 1: In Vitro Potency of Runtevaciguat.
Experimental Protocol: In Vitro sGC Activation Assay
A typical protocol to assess the activity of an sGC activator like Runtevaciguat involves the following steps:
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Enzyme/Cell Preparation: Purified sGC enzyme or cell lysates (e.g., from HEK293 cells overexpressing sGC) are prepared. For whole-cell assays, platelet-rich plasma can be used.
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Heme Oxidation: The preparation is treated with an oxidizing agent such as ODQ (e.g., 10 µM) to convert the sGC to its NO-insensitive, heme-oxidized state.
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Incubation with Activator: The oxidized sGC preparation is incubated with varying concentrations of Runtevaciguat.
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Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, guanosine triphosphate (GTP), along with MgCl₂ and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
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Reaction Termination & Quantification: The reaction is stopped after a defined period (e.g., 30 minutes at 37°C). The amount of cGMP produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods.
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Data Analysis: The concentration-response data is used to calculate the EC₅₀ value, representing the concentration of Runtevaciguat that elicits a half-maximal response.
In Vivo Models of Pulmonary Hypertension
The Sugen/hypoxia model is a widely used and robust animal model that recapitulates many features of human PH, including severe vascular remodeling. This model is induced by a single injection of the VEGF receptor antagonist Sugen 5416, followed by exposure to chronic hypoxia (e.g., 10% oxygen) for several weeks. While specific data for Runtevaciguat in a PH model is not yet extensively published in the public domain, its efficacy has been demonstrated in models of renal injury, where it reduced fibrosis and proteinuria, effects mediated by the same cGMP pathway. The table below presents typical hemodynamic endpoints measured in the Sugen/hypoxia rat model used to evaluate PH therapies.
| Parameter | Description | Typical Change in PH | Therapeutic Goal |
| mPAP | Mean Pulmonary Arterial Pressure | Increased | Decrease |
| RVSP | Right Ventricular Systolic Pressure | Increased | Decrease |
| RVH | Right Ventricular Hypertrophy (Fulton Index) | Increased | Decrease |
| PVR | Pulmonary Vascular Resistance | Increased | Decrease |
| CO | Cardiac Output | Decreased | Increase/Normalize |
Table 2: Key Hemodynamic Parameters in In Vivo PH Models.
Experimental Protocol: Sugen/Hypoxia Rat Model of PH
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Animal Selection: Male Sprague-Dawley or Fischer rats are commonly used.
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Sugen Administration: Animals receive a single subcutaneous injection of Sugen 5416 (SU5416) at a dose of 20 mg/kg.
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Hypoxia Exposure: Immediately following injection, the animals are placed in a hypoxic chamber with a controlled oxygen level of approximately 10% for 3 to 6 weeks. Control animals are kept in normoxic (room air) conditions.
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Hemodynamic Assessment: After the exposure period, animals are anesthetized, and right heart catheterization is performed to invasively measure pressures such as RVSP and mPAP.
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Tissue Collection: Following hemodynamic measurements, the heart and lungs are harvested. The heart is dissected to measure the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton Index), a measure of RVH. Lung tissue is processed for histological analysis to assess vascular remodeling.
Clinical Development
Runtevaciguat (BI 685509) has been evaluated in Phase I studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Pharmacokinetics and Pharmacodynamics
Studies in healthy volunteers showed that Runtevaciguat is rapidly absorbed after oral administration. Its exposure increases in a dose-proportional manner after single doses, with steady-state being reached within 3-5 days of multiple dosing. The pharmacodynamic effects confirmed target engagement, with observed decreases in blood pressure and compensatory increases in heart rate, consistent with the vasodilatory mechanism of sGC activation.
| Parameter | Description | Observation in Healthy Volunteers |
| Tₘₐₓ | Time to maximum plasma concentration | Rapid absorption observed |
| Exposure | Area Under the Curve (AUC) | Near dose-proportional increase with single and multiple doses |
| Accumulation | Drug accumulation with multiple doses | Limited accumulation observed |
| t₁/₂ | Elimination half-life | Not explicitly stated in the provided abstracts |
| PD Marker | Plasma cGMP | Increased, indicating target engagement |
| PD Effect | Blood Pressure / Heart Rate | Decreased BP followed by increased HR |
Table 3: Summary of Pharmacokinetic and Pharmacodynamic Profile of Runtevaciguat.
Safety and Tolerability
In Phase I trials, Runtevaciguat was generally well tolerated. The most frequently reported drug-related adverse events were consistent with its vasodilatory mode of action and included orthostatic dysregulation, headache, and fatigue. These events were often manageable with careful dose uptitration. A Phase Ib study in patients with cirrhosis also found the drug to be generally well tolerated.
Conclusion
Runtevaciguat (BI 685509) is a novel, orally active sGC activator with a distinct mechanism of action that targets the NO-insensitive, oxidized form of the sGC enzyme. This approach is particularly promising for diseases like pulmonary hypertension, where oxidative stress significantly impairs the canonical NO-sGC-cGMP signaling pathway. Preclinical data demonstrate its potency in activating the target enzyme, and Phase I clinical trials have established a manageable safety profile and a pharmacokinetic/pharmacodynamic relationship consistent with its mechanism. Further clinical investigation in patients with pulmonary hypertension is warranted to determine the therapeutic efficacy of this promising new agent.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
